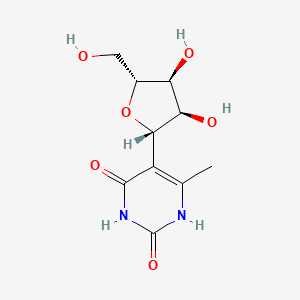
6-Methylpseudouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylpseudouridine is a nucleoside derivative, specifically a C-nucleoside. It is a modified form of pseudouridine, where a methyl group is added to the sixth position of the uracil ring. This modification enhances the stability and functionality of RNA molecules, making it a valuable component in various scientific and medical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpseudouridine typically involves the methylation of pseudouridine. The process begins with the protection of the hydroxyl groups of pseudouridine, followed by selective methylation at the sixth position. The protecting groups are then removed to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography to ensure the compound’s quality .
化学反応の分析
Types of Reactions: 6-Methylpseudouridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nucleoside’s functional groups.
Substitution: Substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule .
科学的研究の応用
6-Methylpseudouridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified RNA molecules.
Biology: It plays a crucial role in the study of RNA structure and function.
Medicine: It is incorporated into synthetic messenger RNA (mRNA) for therapeutic purposes, including mRNA vaccines.
Industry: It is used in the production of RNA-based drugs and diagnostic tools .
作用機序
6-Methylpseudouridine exerts its effects by enhancing the stability and functionality of RNA molecules. The methylation at the sixth position increases the thermal stability and resistance to enzymatic degradation. This modification also improves the efficiency of protein translation by reducing immune recognition and enhancing ribosome binding .
類似化合物との比較
Pseudouridine: The parent compound, which lacks the methyl group at the sixth position.
N1-Methylpseudouridine: Another methylated derivative with the methyl group at the first position.
5-Methylcytosine: A methylated cytosine derivative used in similar applications
Uniqueness: 6-Methylpseudouridine is unique due to its specific methylation pattern, which provides distinct advantages in terms of stability and functionality. Compared to pseudouridine, it offers enhanced thermal stability and reduced immunogenicity, making it more suitable for therapeutic applications .
特性
CAS番号 |
1613530-10-1 |
|---|---|
分子式 |
C10H14N2O6 |
分子量 |
258.23 g/mol |
IUPAC名 |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-3-5(9(16)12-10(17)11-3)8-7(15)6(14)4(2-13)18-8/h4,6-8,13-15H,2H2,1H3,(H2,11,12,16,17)/t4-,6-,7-,8+/m1/s1 |
InChIキー |
WSJZETUHYFZTHG-JBBNEOJLSA-N |
異性体SMILES |
CC1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
CC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


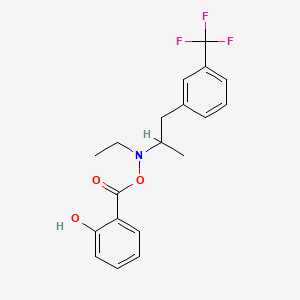

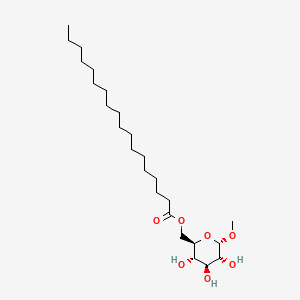
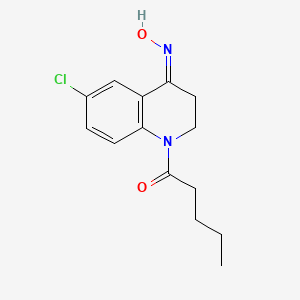
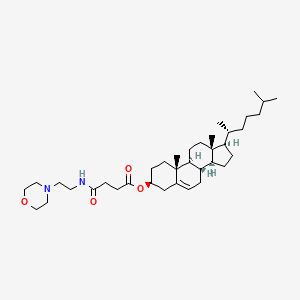
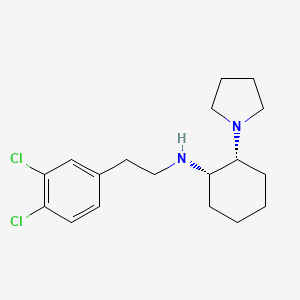
![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)

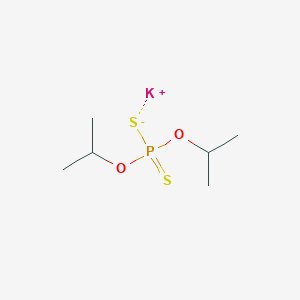
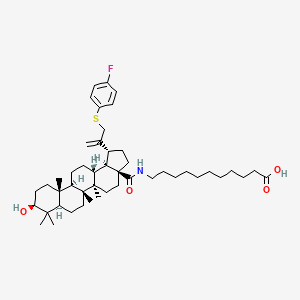
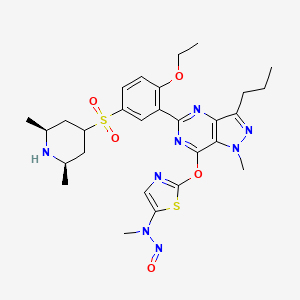
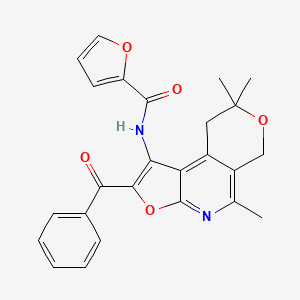
![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)

